1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
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Description
The compound contains several functional groups including a phenylethyl group, a 1,2,3-triazole ring, a carbonyl group, a trifluoromethyl group, and a piperidinol group . These groups are common in many biologically active compounds and drugs .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidinol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group could undergo keto-enol tautomerism , and the benzylic position could undergo free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could make the compound highly soluble in water and other polar solvents .Future Directions
Future research could focus on exploring the biological activities of the compound and developing synthetic routes for its production. The compound’s structure suggests it could have potential as a therapeutic agent, given the wide range of biological activities exhibited by compounds with similar structures .
Properties
IUPAC Name |
[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-[1-(2-phenylethyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c24-23(25,26)19-8-4-7-18(15-19)22(32)10-13-29(14-11-22)21(31)20-16-30(28-27-20)12-9-17-5-2-1-3-6-17/h1-8,15-16,32H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROZYDNSGPPKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)C3=CN(N=N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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